Methyl oxindole-7-carboxylate
Overview
Description
Methyl oxindole-7-carboxylate (MOC) is a versatile organic compound that has been studied for its use in a variety of scientific research applications.
Scientific Research Applications
Chemical Synthesis and Reactivity
Methyl oxindole derivatives, including methyl oxindole-7-carboxylate, have been extensively studied for their unique reactivity and application in organic synthesis. For example, 1-methylindole derivatives react with propargyl alcohols to undergo annulation, migration, and decarboxylative cyclization processes, demonstrating diverse reactivity that can be harnessed for synthesizing complex heterocyclic structures (Selvaraj, Debnath, & Swamy, 2019). Similarly, oxindole frameworks have been identified as central motifs in natural products and pharmaceutically active compounds, leading to the development of new methods for preparing these pharmacophores, particularly spiro-oxindoles, through various palladium-catalyzed methodologies (Ruck, Huffman, Kim, Shevlin, Kandur, & Davies, 2008).
Antiviral Activity
Methyl oxindole derivatives have been explored for their potential antiviral activities. A study on 3-oxindole derivatives, a structural analog of methyl oxindole-7-carboxylate, revealed their potent inhibitory effect on HIV-1 infection. This inhibitory activity was attributed to the specific inhibition of Tat-mediated viral transcription, indicating the potential of these compounds as scaffolds for developing new anti-HIV agents (Kim et al., 2022).
Enzyme Inhibition
The synthesis of novel derivatives of oxindole has been directed towards understanding their inhibitory activity on enzymes such as urease. Certain synthesized oxindole derivatives exhibited significant urease inhibition, demonstrating the potential utility of these compounds in designing inhibitors for enzymes of medical and agricultural importance (Taha et al., 2015).
Organocatalysis and Medicinal Chemistry
Spiro[pyrrolidin-3,3'-oxindoles], derivatives related to methyl oxindole-7-carboxylate, have been synthesized using an enantioselective organocatalytic approach. These compounds exhibit important biological activities, and their rapid synthesis with high enantiopurity and structural diversity opens new avenues in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Green Chemistry Approaches
The development of green chemistry methods for synthesizing oxindole derivatives, including those related to methyl oxindole-7-carboxylate, has been explored to minimize the use of hazardous reagents and conditions. For instance, a metal-free, catalytic approach for the addition-cyclization of N-methyl-N-arylacrylamides has been developed, offering a safe and efficient route to carbonyl- and sulfone-containing oxindoles (Ji et al., 2016).
properties
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-4-2-3-6-5-8(12)11-9(6)7/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJRNLIMSQFUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378517 | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl oxindole-7-carboxylate | |
CAS RN |
380427-39-4 | |
Record name | Methyl 2,3-dihydro-2-oxo-1H-indole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380427-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl oxindole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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